![molecular formula C21H26N4O2S B2559086 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 933204-63-8](/img/structure/B2559086.png)
4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule. Computational methods, such as density functional theory calculations, could be used to predict the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the azepan-1-yl group might be involved in reactions with acids or bases, while the pyridin-3-ylmethyl group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the specific functional groups present .Scientific Research Applications
Anti-Tubercular Agent
NCGC00275796-01 has been identified as a potential anti-tubercular agent. Research indicates that derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . These studies suggest that NCGC00275796-01 could be part of a new class of drugs to treat tuberculosis, especially given the rise of drug-resistant strains.
Antimicrobial Activity
The compound has shown promise in antimicrobial activity. It has been part of studies involving the synthesis of novel derivatives that exhibit significant antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant bacteria.
Cannabinoid Receptor Agonist
NCGC00275796-01 derivatives have been discovered as a new class of CB2 agonists . These compounds could be used to develop treatments for inflammatory pain without the psychiatric side effects associated with CB1 receptor agonists.
Anticancer Activity
Derivatives of NCGC00275796-01 have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . This suggests that the compound could be a starting point for the development of new anticancer drugs.
Antioxidant Properties
Research has indicated that certain derivatives of NCGC00275796-01 exhibit better antioxidant activities than ascorbic acid . Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Antistatic Additive in Materials
While not directly related to its biochemical applications, NCGC00275796-01 has been used as an antistatic additive in materials such as safety shoes and coatings with skin contact . This demonstrates the compound’s versatility and potential in various industrial applications.
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it might be hazardous to handle. Additionally, if the compound is intended to be used as a drug, there could be potential side effects or toxicity issues to consider .
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug .
properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(24-11-3-1-2-4-12-24)15-28-20-17-8-5-9-18(17)25(21(27)23-20)14-16-7-6-10-22-13-16/h6-7,10,13H,1-5,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEZBXOKOHBIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
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